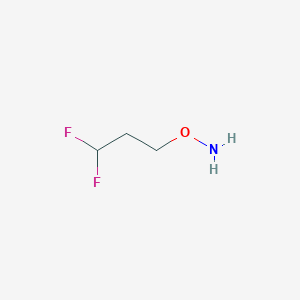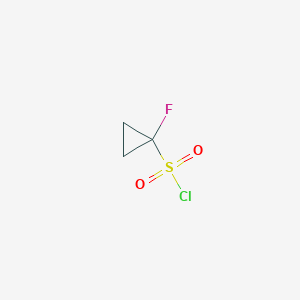
(2,4-difluoro-6-methoxyphenyl)methanol
Overview
Description
(2,4-Difluoro-6-methoxyphenyl)methanol, also known as DFMP, is a synthetic organic compound used in a variety of scientific research applications. It is a clear, colorless liquid with a mild, sweet odor and a low boiling point. DFMP is a versatile compound, as it can be used to synthesize a variety of other compounds, and it has a wide range of applications in various scientific fields.
Scientific Research Applications
(2,4-difluoro-6-methoxyphenyl)methanol has a wide range of applications in various scientific fields. It is used in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. Additionally, this compound is used in the synthesis of various catalysts, such as palladium catalysts, and it is also used in the synthesis of organic and inorganic compounds.
Mechanism of Action
(2,4-difluoro-6-methoxyphenyl)methanol is an organic compound, and its mechanism of action is based on the formation of covalent bonds between the molecules of the compound. When this compound reacts with other compounds, the molecules of the compound form covalent bonds with the molecules of the other compound. These covalent bonds are responsible for the formation of new compounds and for the various effects of the compound.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is used in the synthesis of various pharmaceuticals, and it has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have anti-cancer effects, and it has been used in the treatment of various types of cancer. It has also been shown to have anti-bacterial and anti-viral effects, and it has been used in the treatment of various infectious diseases.
Advantages and Limitations for Lab Experiments
(2,4-difluoro-6-methoxyphenyl)methanol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound, and it can be used to synthesize a variety of other compounds. However, this compound also has some limitations for laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by light or heat. Additionally, it is a toxic compound, and it should be handled with caution.
Future Directions
(2,4-difluoro-6-methoxyphenyl)methanol has a wide range of potential future directions. It can be used in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it can be used in the synthesis of catalysts, such as palladium catalysts, and it can be used in the synthesis of organic and inorganic compounds. Additionally, this compound can be used in the synthesis of materials with special properties, such as nanomaterials and biomaterials. Finally, this compound can be used in the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXVWQXBIBZPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)








